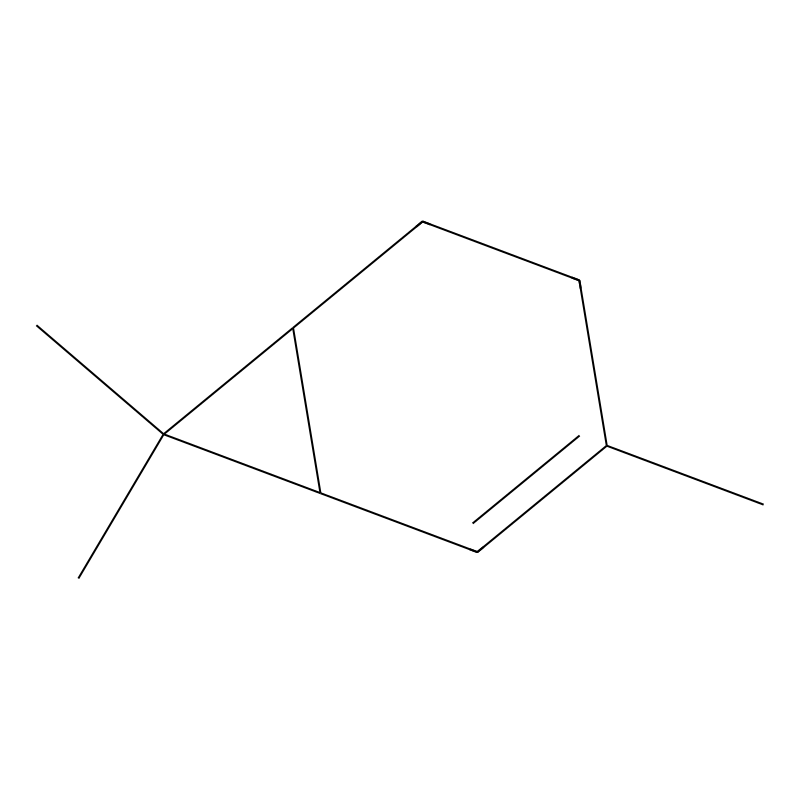

(+)-2-Carene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

(+)-2-Carene, with the chemical formula C₁₀H₁₆, is a bicyclic monoterpene that belongs to the class of terpenes. It is characterized by its unique structure, which consists of a bicyclo[4.1.0]heptane framework with a double bond located at the 2-position. This compound is known for its pleasant aroma, often described as earthy or pine-like, making it a popular choice in the fragrance and flavor industries. (+)-2-Carene is predominantly found in various essential oils, particularly from plants such as Zingiber montanum and Cyperus rotundus .

Chiral Building Block in Organic Synthesis

(+)-2-Carene, a naturally occurring chiral molecule, serves as a valuable building block in organic synthesis. Its chirality allows for the creation of non-racemic (optically active) compounds with specific spatial arrangements of atoms. This is crucial for developing drugs, agrochemicals, and other chiral molecules with desired properties.

Research has demonstrated the use of (+)-2-Carene in the synthesis of various chiral compounds, including:

- 2,2-dimethyl-1,3-disubstituted cyclopropane derivatives: These compounds possess potential applications in the development of pharmaceuticals and other biologically active molecules .

- (+)-α-elemene: A naturally occurring monoterpene with potential anti-inflammatory and anti-cancer properties .

Biotransformation Studies

(+)-2-Carene is a subject of research exploring its biotransformation processes. Biotransformation refers to the conversion of a compound by living organisms. Studying how plants or microbes transform (+)-2-Carene can provide insights into:

- Plant defense mechanisms: (+)-2-Carene is a component of the resin in conifers, and its biotransformation might play a role in the plant's defense against herbivores .

- Development of "green" synthetic methods: Understanding the biotransformation processes of (+)-2-Carene could pave the way for the development of environmentally friendly methods for producing valuable chemicals, using enzymes instead of harsh chemicals .

- Isomerization: It can be converted to other isomeric forms, including 3-carene, through thermal or catalytic processes. The isomerization of 3-carene to 2-carene can occur under specific conditions using catalysts like sodium metal combined with o-chlorotoluene .

- Prins Reaction: This involves the reaction of (+)-2-Carene with formaldehyde to yield products such as 2-hydroxymethyl-3-carene .

- Ozonolysis: The reaction with ozone leads to the formation of various oxidation products, which can be useful in synthetic organic chemistry .

Research indicates that (+)-2-Carene exhibits several biological activities:

- Antimicrobial Properties: Studies have shown that it possesses antimicrobial effects against various pathogens.

- Anti-inflammatory Effects: Some research suggests potential anti-inflammatory properties, making it a candidate for further pharmacological studies.

- Insecticidal Activity: Its natural occurrence in plants contributes to its role as an insect repellent .

Several methods are employed for synthesizing (+)-2-Carene:

- Isomerization of 3-Carene: Using catalysts such as sodium metal and o-chlorotoluene under reflux conditions allows for the conversion of 3-carene to (+)-2-Carene. This method has been optimized for selectivity and yield .

- Catalytic Pyrolysis: Renewable sources can be utilized to produce (+)-2-Carene through catalytic pyrolysis, which involves heating biomass in the presence of catalysts .

- Extraction from Natural Sources: It can also be isolated from essential oils derived from specific plants where it naturally occurs .

(+)-2-Carene has diverse applications across various fields:

- Fragrance Industry: Due to its pleasant aroma, it is widely used in perfumes and scented products.

- Flavoring Agent: It serves as a flavoring component in food products.

- Pharmaceuticals: Its biological properties make it a subject of interest for developing new therapeutic agents .

Interaction studies have focused on how (+)-2-Carene interacts with other compounds and biological systems:

- Ozone Reactions: Studies have measured the rate coefficients for reactions between (+)-2-Carene and ozone, providing insights into its atmospheric chemistry and potential environmental impacts .

- Catalytic Reactions: Research on catalytic reactions involving (+)-2-Carene has revealed its utility in synthesizing other valuable organic compounds .

Several compounds share structural similarities with (+)-2-Carene. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Carene | Bicyclic Monoterpene | Isomer of 2-Carene; often used as a precursor in synthesis |

| α-Pinene | Monoterpene | Commonly found in pine resin; known for its antimicrobial properties |

| β-Pinene | Monoterpene | Present in many essential oils; has distinct citrus notes |

| Limonene | Monoterpene | Widely used as a flavoring agent; known for its citrus scent |

Uniqueness of (+)-2-Carene:

Unlike its counterparts, (+)-2-Carene's unique bicyclic structure and specific reactivity patterns make it particularly valuable in both natural product chemistry and industrial applications. Its distinct aroma further sets it apart from other monoterpenes, enhancing its desirability in fragrance formulations.

Mevalonate vs. Methylerythritol Phosphate Pathway Contributions

The biosynthesis of (+)-2-carene follows the fundamental terpenoid biosynthetic framework that operates through two distinct metabolic pathways in plants [1]. The mevalonate pathway, located in the cytosol, and the methylerythritol phosphate pathway, located in plastids, represent the two primary routes for the formation of the five-carbon precursors isopentenyl diphosphate and dimethylallyl diphosphate [1] [3].

The mevalonate pathway consists of six enzymatic steps that primarily provide precursors for sesquiterpenes, triterpenes, and sterols synthesized in the mitochondria [1]. This pathway begins with the condensation of acetyl-coenzyme A and acetoacetyl-coenzyme A to form 3-hydroxy-3-methylglutaryl-coenzyme A, catalyzed by 3-hydroxy-3-methylglutaryl-coenzyme A synthase [2]. The rate-limiting enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase subsequently converts this intermediate to mevalonic acid [3].

In contrast, the methylerythritol phosphate pathway comprises seven enzymatic steps that primarily serve as substrate sources for monoterpenes, diterpenes, carotenoids, and their decomposition products [1]. Research has demonstrated that the methylerythritol phosphate pathway plays a more prominent role in monoterpene biosynthesis than previously understood [3]. Studies using pathway-specific inhibitors revealed that fosmidomycin, which inhibits 1-deoxy-D-xylulose 5-phosphate reductoisomerase in the methylerythritol phosphate pathway, more effectively reduced monoterpene production compared to mevinolin, a specific inhibitor of the mevalonate pathway [3].

The relative contributions of these pathways to (+)-2-carene biosynthesis vary among plant species and tissues. Investigation of tanshinone biosynthesis in Salvia miltiorrhiza demonstrated that while the mevalonate pathway played a major role in cell growth, the methylerythritol phosphate pathway served as the main source for terpenoid biosynthesis [3]. This differential pathway utilization suggests that (+)-2-carene production likely relies more heavily on the methylerythritol phosphate pathway, consistent with its classification as a monoterpene.

Cross-talk between the two pathways occurs through the exchange of isopentenyl diphosphate between cytoplasm and plastids, although this exchange operates with relatively low efficiency [3]. The delivery of precursors from plastids to the cytosol appears to operate more readily than transport in the opposite direction [3]. This bidirectional exchange allows for metabolic flexibility in terpenoid production and may influence the overall yield of (+)-2-carene in different plant tissues.

Cis-Prenyltransferase-Mediated Neryl Diphosphate Synthesis

The formation of neryl diphosphate represents a critical branch point in monoterpene biosynthesis leading to (+)-2-carene production [4]. Cis-prenyltransferases constitute a large family of enzymes conserved throughout evolution and present in all domains of life [4]. These enzymes catalyze consecutive condensation reactions of allylic diphosphate acceptors with isopentenyl diphosphate in the cis configuration to generate linear polyprenyl diphosphates [4].

The chain lengths of isoprenoid carbon skeletons produced by cis-prenyltransferases vary widely from neryl pyrophosphate (C10) to natural rubber containing more than 10,000 carbon atoms [4]. In the context of (+)-2-carene biosynthesis, cis-prenyltransferases specifically generate neryl diphosphate, the ten-carbon precursor required for subsequent cyclization reactions [4].

Recent research has revealed that mammalian, fungal, and long-chain plant cis-prenyltransferases are heteromeric enzymes composed of two distantly related subunits [4]. The newly described NgBR/Nus1 subunit and its plant orthologs serve as essential structural components of cis-prenyltransferase activity [4]. This discovery has significantly advanced understanding of the molecular mechanisms underlying prenyl diphosphate synthesis.

Solanum species possess numerous short-chain enzymes localized to plastids that generate products ranging in size from neryl diphosphate (C10) to longer chain prenyl diphosphates [4]. These enzymes demonstrate the diversity of cis-prenyltransferase function in plant systems and highlight the specialized nature of neryl diphosphate synthesis for monoterpene production.

The efficiency of neryl diphosphate synthesis directly influences the availability of substrate for (+)-2-carene formation. Geranyl pyrophosphate synthase activity, which produces the precursor for monoterpene synthesis, exists in two forms: a homodimer composed of two identical subunits and a heterodimer composed of small and large subunits [1]. This structural diversity may contribute to the regulation of monoterpene precursor availability in different plant tissues and developmental stages.

Phytochemical Distribution Patterns

Essential Oil Composition in Pinaceae and Cupressaceae Species

The distribution of (+)-2-carene in coniferous essential oils exhibits considerable variation among species within the Pinaceae and Cupressaceae families [6] [8]. Comprehensive analysis of volatile organic compounds from thirty conifer species representing both families revealed distinct compositional patterns and taxonomic clustering based on monoterpene profiles [6].

In the Cupressaceae family, delta-3-carene represents one of the ten most abundant components, accounting for approximately three percent of the total volatile organic compound composition across forty-eight samples analyzed [6]. The genus Calocedrus demonstrates particularly high concentrations of delta-3-carene at 9.6 percent, while Chamaecyparis species contain 10.8 percent of this monoterpene [6]. These concentrations significantly exceed those observed in other genera within the family, suggesting species-specific biosynthetic capabilities.

| Genus | Delta-3-Carene Content (%) | Primary Compounds |

|---|---|---|

| Calocedrus | 9.6 | Alpha-pinene (26.1%), Delta-3-carene |

| Chamaecyparis | 10.8 | Delta-3-carene, Bornyl acetate (11.7%) |

| Cupressus | 0.5-2.0 | Alpha-pinene (41.2%), Alpha-cadinol (11.6%) |

| Cryptomeria | 1.0-3.0 | Sabinene (9.5%), Alpha-pinene |

| Juniperus | 1.5-4.0 | Sabinene (7.9%), Alpha-pinene |

Within the Pinaceae family, (+)-2-carene demonstrates variable distribution patterns across different genera and species [8]. Pinus ponderosa essential oil contains delta-3-carene concentrations ranging from 3.6 to 6.2 percent, while Pinus contorta subspecies contorta exhibits minimal levels at 0.2 percent [8]. This dramatic variation within the same genus illustrates the complex genetic and environmental factors influencing monoterpene biosynthesis.

Abies species show contrasting patterns in delta-3-carene accumulation. While some literature reports indicate Abies firma contains significant amounts of delta-3-carene as a major compound, recent analysis revealed only 0.7 percent in tested samples [6]. This discrepancy may reflect geographical variation, seasonal differences, or methodological variations in extraction and analysis procedures.

Pinus flexilis essential oil demonstrates moderate delta-3-carene content within a complex monoterpene mixture dominated by alpha-pinene (37.1 percent) and beta-pinene (21.9 percent) [8]. The relatively lower concentration of delta-3-carene in this species compared to other pine species suggests differential expression of terpene synthase genes or variations in metabolic pathway regulation.

The chemical composition analysis of Platycladus orientalis revealed alpha-pinene (34.23 percent) and delta-3-carene (15.86 percent) as major components [33]. However, the cultivar 'Aurea' contained less than one percent delta-3-carene while maintaining high alpha-pinene content (61.66 percent), demonstrating significant intraspecific variation in monoterpene profiles [33].

Seasonal Variation in Conifer Resin Secretions

Seasonal fluctuations in conifer resin composition represent a dynamic process influenced by temperature, photoperiod, and physiological demands [9] [27] [28]. Research conducted on Scots pine (Pinus sylvestris) revealed substantial temporal variations in monoterpene synthase activities, storage pools, and emission patterns throughout the growing season [27].

The enzyme activity producing delta-3-carene exhibits distinct seasonal patterns, being present only during the first months following needle flushing and decreasing with needle age [27]. This temporal restriction of biosynthetic activity contrasts sharply with the persistent abundance of delta-3-carene in endogenous monoterpene pools and its dominance in needle emissions [27]. The storage pool of monoterpenes, representing approximately 0.5 percent of dry weight, remains relatively stable throughout needle development despite changes in biosynthetic capacity [27].

| Season | Temperature Range (°C) | Delta-3-Carene Emissions | Biosynthetic Activity |

|---|---|---|---|

| Spring | 20-22 | Maximum (30-50% of annual) | High synthase activity |

| Summer | 25-30 | Moderate (27-34% of annual) | Declining activity |

| Autumn | 11-17 | Moderate (26-32% of annual) | Low activity |

| Winter | 4-13 | Minimum (3% of annual) | Minimal activity |

Research on multiple coniferous species has demonstrated that the highest emission rates of monoterpenes, including delta-3-carene, occur at approximately 40 degrees Celsius, with gradual declines observed as temperatures rise above 45 degrees Celsius [28]. This temperature dependence reflects both the thermodynamic properties of volatile compounds and the thermal stability of biosynthetic enzymes [28].

Seasonal studies on Chamaecyparis obtusa revealed that basal monoterpene emission rates follow a distinct pattern with highest emissions during winter, followed by autumn, spring, and summer [28]. This counterintuitive pattern suggests that monoterpenes stored in large leaf pools increase emission potential under lower winter temperatures [28]. During spring reproductive periods, photosynthetic products are primarily allocated to reproduction rather than monoterpene synthesis [28].

The relationship between solar radiation intensity and specific monoterpene emissions varies among compounds. Research on Norway spruce (Picea abies) demonstrated close correlations between photosynthetically active radiation and camphene, limonene, and alpha- and beta-pinene emissions, while delta-3-carene fluxes responded to both photosynthetically active radiation and temperature stimulation [28].

Austrocedrus chilensis resin composition studies revealed significant seasonal differences in diterpene profiles, with principal component analysis showing clear relationships between chemical composition and collection season [26]. While this research focused on diterpenes rather than monoterpenes, it demonstrates the broader principle of seasonal chemical variation in coniferous species [26].

Ecological Roles in Plant Defense Mechanisms

Allelopathic Interactions with Competing Flora

The allelopathic properties of (+)-2-carene contribute significantly to plant competitive strategies and community structure dynamics [11] [15]. Allelopathy represents a species-specific behavior where plants produce and release allelochemicals into the environment to decrease neighbor fitness, providing competitive advantages over resource competition alone [11].

Monoterpenes, including (+)-2-carene, function as potent allelochemicals that can suppress germination, growth, and establishment of surrounding plant species [16]. The effectiveness of these compounds varies with concentration, target species sensitivity, and environmental conditions [11]. Research has demonstrated that allelopathic effects become more pronounced with increasing phylogenetic distance between donor and recipient species, suggesting that (+)-2-carene may contribute to species dominance patterns in natural communities [11].

The production and release of monoterpene allelochemicals exhibits context-dependent induction in response to competitive pressure [11] [15]. Plants can modulate their morphological and biochemical traits in response to environmental conditions, particularly for secondary metabolite production [11]. Biotic stressors including competition, herbivores, pathogens, and mechanical wounding can induce enhanced allelochemical production and release [15].

Allelopathic plant species demonstrate the ability to detect neighboring competitors and respond by increasing allelochemical concentrations at low to intermediate competitor densities [11]. However, high competitor densities may reduce allelochemical production as plants shift metabolic resources from chemical defense to growth processes [11]. This density-dependent response suggests that (+)-2-carene release follows optimization strategies that balance defensive investment with growth requirements.

Environmental factors significantly influence allelopathic potential and the categories and amounts of allelochemicals produced [15]. Abiotic stressors including drought, nutrient deficiency, elevated carbon dioxide concentrations, and temperature extremes can modify monoterpene emissions and allelopathic activity [15]. Studies have shown that increasing atmospheric carbon dioxide levels may enhance monoterpene biosynthesis and phytotoxicity in some plant species [15].

| Environmental Factor | Effect on Monoterpene Production | Allelopathic Impact |

|---|---|---|

| Competition | Increased at low-moderate density | Enhanced neighbor suppression |

| Drought stress | Variable, species-dependent | Potentially increased toxicity |

| High CO₂ | Generally increased | Enhanced biosynthesis |

| Temperature | Optimal range for maximum production | Temperature-dependent release |

| Nutrient limitation | Often increased carbon-based defenses | Sustained allelopathic pressure |

The specificity of allelopathic interactions varies considerably among target species, with some plants demonstrating resistance or tolerance to monoterpene allelochemicals [11]. This variation results from multiple factors including dose-dependent activity, species-specific sensitivity, and potential allelochemical adaptation in co-occurring species [11]. Long-term coexistence may lead to evolutionary tolerance development in neighboring plant communities.

Insecticidal Activity Against Xylophagous Pests

(+)-2-Carene demonstrates significant insecticidal properties against wood-boring insects, representing a crucial component of coniferous defense systems [13] [17] [21]. The compound exhibits multiple modes of action against xylophagous pests, including direct toxicity, repellent effects, and developmental inhibition [13].

Research evaluating the insecticidal activities of (+)-2-carene on Sitophilus zeamais revealed lethal concentration values generating fifty percent mortality of 0.610 parts per million after twenty-four hours of exposure [13]. At concentrations above three parts per million, the compound functioned as an effective repellent to weevils and reduced grain damage by eighty percent [13]. These findings demonstrate both acute toxicity and behavioral modification effects at relatively low concentrations.

The developmental inhibition properties of (+)-2-carene provide long-term protective benefits against xylophagous insects [13]. Studies showed that exposure to this monoterpene inhibited the development of immature insect stages and reduced progeny production by up to ninety-four percent [13]. This reproductive impact extends the protective duration beyond immediate toxic effects and contributes to population control of wood-boring pests.

| Insect Species | Lethal Concentration (ppm) | Exposure Time | Additional Effects |

|---|---|---|---|

| Sitophilus zeamais | 0.610 (LC₅₀) | 24 hours | 80% grain damage reduction |

| Haematobia irritans | 9.41 (LC₅₀) | 1 hour | Repellent activity |

| Multiple Sitophilus spp. | Variable | 4.0% contact | >80% antifeedant effect |

The mechanism of insecticidal action appears related to the ability of monoterpenes to penetrate insect respiratory systems [13]. This mode of entry allows (+)-2-carene to disrupt physiological processes essential for survival and development [13]. The high volatility of the compound facilitates rapid distribution through insect respiratory networks, enhancing its effectiveness as a fumigant.

Coniferous trees rely heavily on monoterpenes as constitutive and inducible defenses against bark beetles and associated fungal pathogens [21] [25]. These ten-carbon terpenes are generally toxic to insects and may increase bark beetle mortality during host tree colonization [21]. Monoterpenes stored constitutively in resin ducts in phloem and sapwood serve as the first defense barrier against boring insects [21].

Following beetle attack, monoterpene concentrations increase dramatically in necrotic lesions formed by induced defense responses [21] [23]. Methyl jasmonate treatment of Norway spruce induced formation of traumatic resin ducts and enhanced terpenoid accumulation in developing xylem tissue [23]. This inducible response demonstrates the dynamic nature of coniferous defense systems and the central role of monoterpenes in pest resistance.

The effectiveness of (+)-2-carene against different xylophagous pest species varies with insect biology and feeding behavior [17] [19]. Bark beetles, wood-boring beetles, and other forest insects exhibit differential sensitivity to monoterpene exposure [19] [20]. Species attacking stressed or dying trees may demonstrate greater tolerance to monoterpene defenses compared to those attacking healthy, vigorously growing trees [19].

Research on Chilean coniferous essential oils revealed varying insecticidal efficacy against multiple target organisms, with some oils showing promising activity against Musca domestica, Spodoptera littoralis, and Culex quinquefasciatus [17]. The complex mixtures of monoterpenes in these oils may result in synergistic or antagonistic interactions that influence overall biological efficacy [17].

Fractional Distillation of Turpentine Fractions

Fractional distillation represents the most established industrial method for obtaining (+)-2-carene from natural turpentine sources. Turpentine is composed of terpenes, primarily alpha- and beta-pinene, with lesser amounts of carene, camphene, limonene, and terpinolene [5]. The carene content in turpentine can reach as high as 42% depending on the source, particularly from coniferous species [6] [4].

The distillation process typically operates under reduced pressure conditions of approximately 50 Torr with temperatures reaching up to 150°C [7]. A typical industrial charge consists of about 15 cubic meters of turpentine containing 35% alpha-pinene and 55% beta-pinene, along with various amounts of carene [7]. The overall processing time for batch distillation ranges from 20 to 24 hours [7].

The separation methodology involves multiple fractional cuts to achieve adequate purity. Initial fractions contain primarily heads cut consisting of water and sulfurated hydrocarbons plus some alpha-pinene [7]. Subsequent fractions allow for the progressive concentration of carene compounds through careful temperature and pressure control. Steam distillation with superheated steam at atmospheric pressure and under vacuum conditions can be employed to enhance the separation efficiency [7] [8].

Recent advances in turpentine separation have employed sophisticated distillation processes using packed columns for enhanced separation efficiency [9] [10]. The separation process benefits from the distinct boiling point differences between the various monoterpene components, allowing for effective fractionation based on volatility differences [9].

Crystallization-Based Enrichment Strategies

Crystallization-based enrichment strategies provide an alternative approach for purifying (+)-2-carene, particularly when high purity is required. These methods exploit differences in crystallization behavior and solubility characteristics of the various terpene components [11] [12].

Low-temperature crystallization techniques involve chilling distillate fractions to approximately 0°C, which facilitates the separation of solid impurities from the liquid monoterpene fractions [13]. This process allows for the removal of higher-boiling components and impurities that may interfere with product quality [13].

Crystallization chaperones, auxiliary proteins that bind to target molecules and increase crystallization probability, have been investigated for their potential application in terpene purification [11]. These chaperones function by reducing conformational heterogeneity and providing favorable crystal contacts, though their application to monoterpene systems requires further development [11].

The crystallization process can be enhanced through the use of selective solvents and controlled nucleation conditions. Temperature-dependent solubility differences between (+)-2-carene and related monoterpenes can be exploited to achieve selective crystallization and subsequent purification [14] [12].

Catalytic Asymmetric Synthesis

Transition Metal-Mediated Cyclopropanation Reactions

Transition metal-catalyzed cyclopropanation reactions represent a powerful synthetic approach for constructing the cyclopropane ring system characteristic of (+)-2-carene. These methods leverage the ability of chiral transition metal complexes to control stereochemistry during carbene insertion reactions [15] [16] [17].

Rhodium-Catalyzed Systems: Rhodium catalysts, particularly Rh₂(S-TCPTAD)₄, have demonstrated exceptional performance in asymmetric cyclopropanation reactions [17] [18]. These catalysts achieve enantioselectivities up to 98% through the formation of rhodium carbene intermediates that undergo concerted asynchronous cyclopropanation with alkene substrates [17]. The catalytic mechanism involves the formation of a chiral rhodium carbenoid species that transfers the carbene unit to the substrate while maintaining strict stereocontrol [17].

Computational studies have revealed that rhodium-catalyzed cyclopropanations proceed through weak interactions between the carbenoid and substrate carbonyl groups, followed by direct cyclopropanation pathways that depend on the nature of the carbonyl functionality [17]. The electrophilic nature of rhodium-bound carbenes enables reactions with electron-deficient alkenes, expanding the substrate scope for cyclopropane formation [17].

Copper-Catalyzed Approaches: Copper catalysts offer cost-effective alternatives to rhodium systems while maintaining good enantioselectivity [19] [20]. Photoredox/copper-catalyzed formal cyclopropanation methods have been developed that operate under visible light conditions [19]. These systems employ intermolecular atom transfer radical addition followed by intramolecular nucleophilic substitution to form cyclopropane rings [19].

Copper-based catalysts demonstrate broad functional group tolerance, including substrates bearing ketones, esters, amides, sulfones, and aromatic groups [19]. The mechanism involves electron-rich copper catalysts acting as captors of alkyl radicals, thereby regulating reaction regioselectivity [19].

Cobalt-Catalyzed Methods: Cobalt catalysts using pyridine-diimine (PDI) and oxazoline-iminopyridine (OIP) ligands have emerged as effective systems for asymmetric cyclopropanation [21] [22]. These catalysts enable the transfer of alkyl-substituted carbenes from gem-dichloroalkanes, a process that is not efficient under traditional Simmons-Smith conditions [21].

The cobalt-catalyzed approach provides access to non-stabilized carbenes without the safety concerns associated with diazoalkanes [21]. Optimized (OIP)CoBr₂ complexes achieve up to 94% enantioselectivity in dimethylcyclopropanation reactions [21].

Enzymatic Resolution Using Terpene Cyclases

Enzymatic approaches utilizing terpene cyclases offer exceptional stereocontrol and represent nature's method for constructing complex terpene frameworks [23] [24] [25]. Terpene cyclases catalyze some of the most complex polycyclization reactions, generating diverse hydrocarbon scaffolds through precisely controlled carbocation intermediates [23] [24].

Class I Terpene Cyclases: Class I enzymes generate allylic carbocations through pyrophosphate elimination and possess conserved DDxxD and NSE/DTE motifs [26] [27]. These enzymes demonstrate remarkable stereoselectivity, often exceeding 99% enantiomeric excess due to their evolved active site architectures [24] [28].

The monoterpene (+)-3-carene synthase from lodgepole pine (Pinus contorta) exemplifies the precision of enzymatic terpene cyclization [29] [28]. The enzyme catalyzes the conversion of geranyl pyrophosphate to (+)-3-carene through an initial isomerization to (3S)-linalyl pyrophosphate, followed by cyclization via a (4S)-alpha-terpinyl cation [29]. The stereochemistry involves a 1,3-elimination of the 5-proR hydrogen during cyclopropyl ring closure [29].

Class II Terpene Cyclases: Class II cyclases initiate cyclization through protonation of terminal alkenes or epoxides, generating tertiary carbocations [25] [30]. These enzymes exhibit βγ or αβγ domain architectures and catalyze acid-base-initiated cyclization reactions [25].

Recent discoveries include bacterial class II terpene cyclases that biosynthesize drimenyl diphosphate scaffolds, demonstrating the expanding diversity of these enzymatic systems [26]. A monodomain class II cyclase, merosterolic acid synthase (MstE), constructs four rings in cytotoxic meroterpenoids with remarkable efficiency using a minimalistic β-domain architecture [30].

Mechanistic Insights: Terpene cyclases employ sophisticated mechanisms involving substrate binding, carbocation generation, cyclization cascades, and product release [24] [31]. The active site serves as a template for catalysis, ensuring that substrates and intermediates adopt conformations leading to specific products [24]. Water management within the active site is critical, as solvent molecules must be strictly controlled to prevent premature quenching of carbocation intermediates [24].

Modern Flow Chemistry Approaches

Continuous-Flow Isomerization of α-Pinene Derivatives

Continuous-flow chemistry has emerged as a transformative technology for terpene synthesis, offering precise control over reaction conditions and enhanced efficiency compared to traditional batch processes [32] [33] [34]. Flow methods are particularly advantageous for isomerization reactions of α-pinene derivatives, which can be converted to carene and related monoterpenes under controlled conditions.

Process Parameters: Continuous-flow isomerization of α-pinene typically operates at temperatures between 200-300°C with feed rates of 0.03 mL/min [34]. Bimetallic heterogeneous catalysts, particularly palladium-zinc systems supported on Al-SBA15, demonstrate excellent performance in these transformations [34]. Under optimized conditions at 300°C, α-pinene conversion reaches 88% with the formation of ρ-cymene (77%), m-cymene, limonene, camphene, and ρ-menthene as primary products [34].

The continuous operation enables steady-state production with predictable product distributions. Mechanistic kinetic modeling based on Langmuir-Hinshelwood approaches has been developed to describe the reaction networks and optimize process conditions [34]. The catalyst characterization reveals reduction of palladium(II) sites and controlled catalyst coking over time, with strategies for catalyst recovery and reuse [34].

Alpha-Terpineol Synthesis: Flow chemistry has been successfully applied to the multi-step synthesis of α-terpineol from α-pinene [35] [36]. Two-step continuous flow protocols involve initial conversion of α-pinene to intermediate compounds followed by hydration to produce α-terpineol [36]. These processes achieve high conversion rates while maintaining selectivity for the desired monoterpene alcohol product [35].

Alpha-hydroxy acids, including citric, tartaric, mandelic, lactic, and glycolic acids, serve as effective catalysts in flow systems for terpineol synthesis [35]. Ternary composite catalysts comprising alpha-hydroxy acids, phosphoric acid, and acetic acid demonstrate excellent catalytic performance in continuous operation [35].

Microreactor-Enhanced Stereoselective Transformations

Microreactor technology offers unique advantages for stereoselective terpene transformations through enhanced heat and mass transfer, precise residence time control, and improved safety for handling reactive intermediates [37] [38].

Biocatalytic Applications: Segmented flow systems have been developed for enzyme-catalyzed continuous flow production of sesquiterpenes, achieving quantitative yields through operationally simple but highly effective designs [32] [39]. The segmented flow approach involves aqueous enzyme solutions separated by organic solvent phases, enabling continuous product extraction and preventing enzyme inhibition by hydrophobic products [32].

Design of experiment (DoE) methodologies have been employed to optimize flow biocatalysis performance [32] [39]. Key parameters include flow rates, segment sizes, temperature control, and enzyme concentrations. Pentane serves as an effective extraction solvent, providing good sesquiterpene solubility while maintaining enzyme stability [32].

Terpene-Derived Monomer Libraries: Continuous flow processing enables the generation of bio-derived monomer libraries from renewable terpene feedstocks [37] [40]. A systematic approach utilizes terpenes including ocimene, myrcene, α-terpinene, α-phellandrene, isoprene, and farnesene as building blocks for Diels-Alder reactions with maleic anhydride [37].

The flow methodology demonstrates excellent scalability, with Diels-Alder processes delivering 10.5 grams of product in 3 hours and subsequent hydrogenation processes producing 10 grams of material in 16 hours [37]. This approach provides sustainable alternatives to petroleum-derived monomers while maintaining industrial viability [37].

Packed Bed Reactor Systems: Packed bed reactors containing immobilized catalysts offer continuous processing capabilities with enhanced catalyst stability [38]. For terpene epoxidation reactions, packed bed reactors with 0.5 g of Novozym 435 achieve 99% conversion of (+)-3-carene to carene oxide with residence times of 17 minutes [38]. The flow setup demonstrates stability over 30-hour operation periods, producing nearly 8.7 grams of product continuously [38].

Advanced Microreactor Designs: Modern microreactor systems incorporate sophisticated features including temperature gradients, mixing enhancement, and integrated separation units [41]. These systems enable stereocontrolled cationic cyclization cascades that are challenging to achieve with conventional batch chemistry [41]. The precise control afforded by microreactors allows for the manipulation of reaction pathways and stereochemical outcomes through careful optimization of residence times and temperature profiles [41].

XLogP3

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

4497-92-1